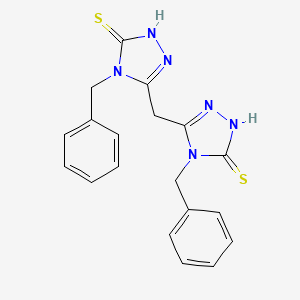
5,5'-méthylènebis(4-benzyl-4H-1,2,4-triazole-3-thiol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5'-Methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) (MBT) is a small organic molecule with a wide range of applications in the field of organic chemistry. It is a thiol derivative of 1,2,4-triazole and is commonly used as a reagent in organic synthesis. MBT has been used as a catalyst in a variety of reactions, such as Diels-Alder cycloadditions, Michael additions, and the oxidation of alcohols. Additionally, MBT has been used as a ligand in the synthesis of metal complexes and as a reagent in the synthesis of organometallic compounds.
Applications De Recherche Scientifique
Agents antibactériens
Les composés contenant le cycle 1,2,4-triazole dans leur structure se caractérisent par une activité biologique multidirectionnelle . Un grand volume de recherche sur le triazole et ses dérivés a été effectué, prouvant l'activité antibactérienne significative de ce noyau hétérocyclique . Cela fait de « 5,5'-méthylènebis(4-benzyl-4H-1,2,4-triazole-3-thiol) » un candidat potentiel pour le développement de nouveaux agents antibactériens.
Agents anticancéreux
Les dérivés du 1,2,4-triazole ont montré des résultats prometteurs en tant qu'agents anticancéreux . Les activités cytotoxiques des composés synthétisés ont été évaluées contre trois lignées cellulaires cancéreuses humaines, notamment MCF-7, Hela et A549 . Par conséquent, « 5,5'-méthylènebis(4-benzyl-4H-1,2,4-triazole-3-thiol) » pourrait être exploré pour ses propriétés anticancéreuses potentielles.
Détection des marqueurs de l'ADN
Le 1H-1,2,4-triazole-3-thiol a été utilisé dans une étude pour concevoir une sonde basée sur la diffusion Raman de surface améliorée pour la détection rapide et précise des marqueurs de l'ADN . Cela suggère que « 5,5'-méthylènebis(4-benzyl-4H-1,2,4-triazole-3-thiol) » pourrait être utilisé dans des applications similaires pour la détection des marqueurs de l'ADN.
Activité antivirale
Des dérivés du 1,2,4-triazole ont été synthétisés à la recherche d'inhibiteurs efficaces de l'hélicase Nsp13 du coronavirus MERS . Cela indique que « 5,5'-méthylènebis(4-benzyl-4H-1,2,4-triazole-3-thiol) » pourrait potentiellement être utilisé dans le développement de médicaments antiviraux.
Synthèse de bibliothèque de nouveaux dérivés de bis-hétéroarylaminométhylnaphtoquinone
“5,5'-méthylènebis(4-benzyl-4H-1,2,4-triazole-3-thiol)” pourrait potentiellement être utilisé dans la synthèse de bibliothèque de nouveaux dérivés de bis-hétéroarylaminométhylnaphtoquinone . Cela pourrait conduire au développement de nouveaux composés ayant des applications potentielles dans divers domaines.
Développement de nouveaux agents antimicrobiens
La propagation mondiale de la résistance aux médicaments chez les bactéries nécessite de nouveaux agents antimicrobiens puissants et sûrs . “5,5'-méthylènebis(4-benzyl-4H-1,2,4-triazole-3-thiol)”, étant un dérivé du 1,2,4-triazole, pourrait être exploité pour son potentiel antibactérien optimal afin de faire face aux problèmes croissants de résistance microbienne .
Mécanisme D'action
Target of Action
Triazole compounds, a class to which this compound belongs, are known to interact with various biological targets . For instance, some triazoles are known to inhibit DNA synthesis .
Mode of Action
Some triazoles can bind to their targets, leading to changes in the target’s function .
Biochemical Pathways
Triazole compounds are known to affect various biochemical pathways .
Result of Action
Triazole compounds are known to have various effects at the molecular and cellular level .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5,5'-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) in laboratory experiments is its versatility. 5,5'-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) can be used as a catalyst in a number of different reactions, such as Diels-Alder cycloadditions, Michael additions, and the oxidation of alcohols. Additionally, 5,5'-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) can be used as a ligand in the synthesis of metal complexes and as a reagent in the synthesis of organometallic compounds.
One limitation of using 5,5'-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) in laboratory experiments is its toxicity. 5,5'-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) is a highly toxic compound and should only be handled with extreme caution. Additionally, 5,5'-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) is a flammable compound and should be stored in a cool, dry place away from any sources of heat or flame.
Orientations Futures
There are a number of potential future directions for the use of 5,5'-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol). One potential direction is the use of 5,5'-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) as a catalyst in the synthesis of polymers. Additionally, 5,5'-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) could be used as a reagent in the synthesis of pharmaceuticals or as a ligand in the synthesis of metal complexes. Additionally, further research could be done to explore the potential therapeutic applications of 5,5'-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol), such as its anti-inflammatory and antioxidant effects. Finally, further research could be done to explore the potential toxicity of 5,5'-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) and to develop methods to reduce its toxicity.
Méthodes De Synthèse
5,5'-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) can be synthesized via a number of methods. The most common method involves the reaction of 4-benzyl-1,2,4-triazole with thiophosgene in the presence of a base. This reaction produces a thiocarbamate intermediate, which can then be hydrolyzed to give 5,5'-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol). Other methods for the synthesis of 5,5'-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) include the reaction of 4-benzyl-1,2,4-triazole with thiourea or thiourea derivatives in the presence of a base.
Propriétés
IUPAC Name |
4-benzyl-3-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6S2/c26-18-22-20-16(24(18)12-14-7-3-1-4-8-14)11-17-21-23-19(27)25(17)13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,22,26)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDMQHNYBQEXKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)CC3=NNC(=S)N3CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


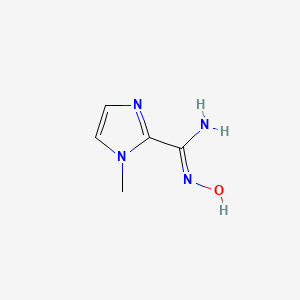

![3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid](/img/structure/B2399987.png)


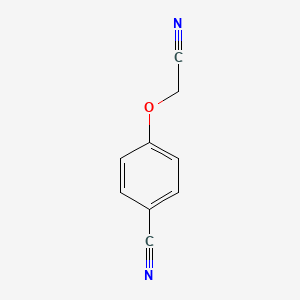
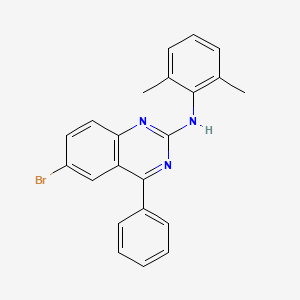

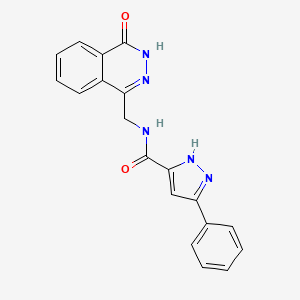

![3-Methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2399999.png)

